Peramine Hydrochloride Salt-d3
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Overview
Description
Peramine Hydrochloride Salt-d3 is a stable isotope-labeled compound with the molecular formula C12H15D3ClN5O and a molecular weight of 286.78 . It is a derivative of peramine, a naturally occurring pyrrolopyrazine alkaloid produced by endophytic fungi. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of Peramine Hydrochloride Salt-d3 involves several steps. The key step is the one-pot construction of the pyrrolopyrazinone ring from pyrrole amide and propargyl bromide . The reaction conditions typically involve the use of sodium hydride as a base, which facilitates the N-propargylation of the pyrrole to form the desired product . The overall yield of this synthesis is approximately 34%
Chemical Reactions Analysis
Peramine Hydrochloride Salt-d3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydride, propargyl bromide, and pyrrole amide . The major products formed from these reactions are typically derivatives of the pyrrolopyrazinone ring structure . The compound is also soluble in water and methanol, which makes it suitable for various chemical reactions .
Scientific Research Applications
Peramine Hydrochloride Salt-d3 has a wide range of scientific research applications. In chemistry, it is used as a reference material for the study of pyrrolopyrazine alkaloids . In biology, it is used to investigate the biological activity of peramine and its derivatives . The compound is also used in proteomics research, where it serves as a biochemical tool for studying protein interactions .
Mechanism of Action
The mechanism of action of Peramine Hydrochloride Salt-d3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are not well-characterized, but the compound’s unique chemical structure suggests that it may interact with a variety of biological molecules .
Comparison with Similar Compounds
Peramine Hydrochloride Salt-d3 is unique among pyrrolopyrazine alkaloids due to its stable isotope labeling. Similar compounds include unlabeled peramine and other pyrrolopyrazine derivatives . The stable isotope labeling of this compound makes it particularly useful for quantitative analysis in mass spectrometry, which is not possible with unlabeled compounds . This unique feature sets it apart from other similar compounds and enhances its utility in scientific research.
Properties
Molecular Formula |
C12H18ClN5O |
---|---|
Molecular Weight |
286.77 g/mol |
IUPAC Name |
2-[3-[1-oxo-2-(trideuteriomethyl)pyrrolo[1,2-a]pyrazin-3-yl]propyl]guanidine;hydrochloride |
InChI |
InChI=1S/C12H17N5O.ClH/c1-16-9(4-2-6-15-12(13)14)8-17-7-3-5-10(17)11(16)18;/h3,5,7-8H,2,4,6H2,1H3,(H4,13,14,15);1H/i1D3; |
InChI Key |
YKKNAYLWBONQAY-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=CN2C=CC=C2C1=O)CCCN=C(N)N.Cl |
Canonical SMILES |
CN1C(=CN2C=CC=C2C1=O)CCCN=C(N)N.Cl |
Origin of Product |
United States |
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